molecular formula C20H23FN2OS B11670461 7-Tert-butyl-2-(2-fluorophenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

7-Tert-butyl-2-(2-fluorophenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Cat. No.: B11670461
M. Wt: 358.5 g/mol
InChI Key: KBESGDBXEBSDDF-UHFFFAOYSA-N
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Description

7-(TERT-BUTYL)-2-(2-FLUOROPHENYL)-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothieno[2,3-d]pyrimidine core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(TERT-BUTYL)-2-(2-FLUOROPHENYL)-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the tert-butyl and 2-fluorophenyl groups through various substitution reactions. Common reagents used in these steps include tert-butyl chloride, 2-fluorobenzene, and appropriate catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothieno ring.

    Reduction: Reduction reactions can occur at various positions, potentially altering the electronic properties of the compound.

    Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common for introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, compounds with benzothieno[2,3-d]pyrimidine cores are often studied for their potential as enzyme inhibitors or receptor modulators. This particular compound may exhibit similar properties, making it a candidate for drug discovery.

Medicine

The compound’s potential biological activities suggest it could be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for 7-(TERT-BUTYL)-2-(2-FLUOROPHENYL)-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(TERT-BUTYL)-2-(2-CHLOROPHENYL)-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE
  • 7-(TERT-BUTYL)-2-(2-METHOXYPHENYL)-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE

Uniqueness

The presence of the 2-fluorophenyl group in 7-(TERT-BUTYL)-2-(2-FLUOROPHENYL)-2,3,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it unique among its analogs.

Properties

Molecular Formula

C20H23FN2OS

Molecular Weight

358.5 g/mol

IUPAC Name

7-tert-butyl-2-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H23FN2OS/c1-20(2,3)11-8-9-13-15(10-11)25-19-16(13)18(24)22-17(23-19)12-6-4-5-7-14(12)21/h4-7,11,17,23H,8-10H2,1-3H3,(H,22,24)

InChI Key

KBESGDBXEBSDDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4F

Origin of Product

United States

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